(2-METHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(2-METHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methylphenyl group and a methylsulfonyl piperazino moiety. Its molecular formula is C13H20N2O3S, and it has a molecular weight of 284.38 g/mol .
Scientific Research Applications
(2-METHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methylphenylamine with 4-(methylsulfonyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and yield. This often involves the use of continuous flow reactors and automated systems to maintain precise control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperazine compounds .
Mechanism of Action
The mechanism of action of (2-METHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLSULFONYLPHENYL)INDOLE: This compound shares a similar sulfonyl group and has been studied for its antimicrobial and anti-inflammatory activities.
4-(METHYLSULFONYL)PHENYL)ETHANAMINE: Another compound with a similar sulfonyl group, used in various chemical and biological studies.
Uniqueness
(2-METHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific combination of a methylphenyl group and a methylsulfonyl piperazino moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11-5-3-4-6-12(11)13(16)14-7-9-15(10-8-14)19(2,17)18/h3-6H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEQJAMCFWKNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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